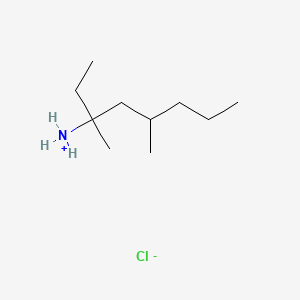

3,5-Dimethyl-3-octanamine hydrochloride

CAS No.: 56065-50-0

Cat. No.: VC18446846

Molecular Formula: C10H24ClN

Molecular Weight: 193.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56065-50-0 |

|---|---|

| Molecular Formula | C10H24ClN |

| Molecular Weight | 193.76 g/mol |

| IUPAC Name | 3,5-dimethyloctan-3-ylazanium;chloride |

| Standard InChI | InChI=1S/C10H23N.ClH/c1-5-7-9(3)8-10(4,11)6-2;/h9H,5-8,11H2,1-4H3;1H |

| Standard InChI Key | FZWXVOALTQENST-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)CC(C)(CC)[NH3+].[Cl-] |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Connectivity

3,5-Dimethyl-3-octanamine hydrochloride possesses the molecular formula C₁₀H₂₃N·HCl, corresponding to a molar mass of 193.76 g/mol. The amine group is positioned at the third carbon of an octane backbone, with methyl branches at carbons 3 and 5. This branching creates a sterically hindered environment, influencing its solubility and intermolecular interactions .

The SMILES notation (CCCC(C)CC(C)(CC)N) and InChIKey (VEHQKHQQDKSDRB-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The InChI string further clarifies the stereochemistry and hydrogen bonding sites, critical for computational modeling and database indexing.

Crystallographic and Conformational Analysis

While experimental crystallographic data remain unavailable, molecular mechanics simulations predict a folded conformation due to intramolecular van der Waals interactions between the methyl branches and the octane chain. This conformation may reduce its reactivity in nucleophilic substitution reactions compared to linear analogues.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry (IMS) predictions for various adducts reveal distinct mobility profiles, essential for mass spectrometry-based identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.19032 | 140.5 |

| [M+Na]⁺ | 180.17226 | 149.1 |

| [M+NH₄]⁺ | 175.21686 | 148.3 |

| [M-H]⁻ | 156.17576 | 140.3 |

These values suggest that sodium adducts exhibit higher CCS due to increased ion size, impacting separation efficiency in IMS-coupled LC-MS workflows .

Solubility and Partitioning Behavior

LogP predictions for the free base (3,5-dimethyl-3-octanamine) vary across computational models:

-

XLOGP3: 6.63

-

SILICOS-IT: 5.48

-

Consensus LogP: 5.28

The high lipophilicity indicates poor aqueous solubility (estimated 0.00621 mg/mL for the free base), necessitating hydrochloride salt formation to enhance bioavailability . The salt’s solubility in polar solvents like water or methanol remains unquantified but is expected to exceed that of the free amine.

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

Though no direct synthesis reports exist, analogous tertiary amines are typically synthesized via:

-

Reductive Amination: Reaction of 3,5-dimethyl-3-octanone with ammonia under hydrogenation conditions.

-

Alkylation: Quaternization of a primary amine with methyl halides, followed by dealkylation.

The steric bulk at the amine center likely necessitates high-pressure hydrogenation or specialized catalysts (e.g., Pt/Ni nanoclusters) .

Degradation and Stability

Under acidic conditions, the hydrochloride salt may undergo hydrolysis to regenerate the free amine. Thermal gravimetric analysis (TGA) predictions suggest decomposition above 200°C, with HCl evolution as a primary degradation pathway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume